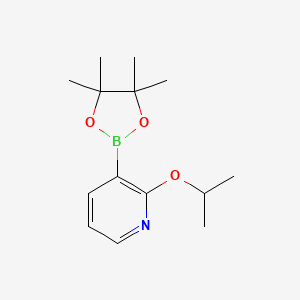

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of organic dyes and polymers often involves palladium-catalyzed polycondensation reactions. In the context of the provided data, the synthesis of a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols was achieved by introducing different substituents in the para position relative to the hydroxyl group . These compounds were synthesized to investigate their photophysical properties. Similarly, polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units were synthesized using palladium-catalyzed polycondensation of various monomers, including those with 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene . These polymers were found to be deeply colored and soluble in common organic solvents.

Molecular Structure Analysis

The molecular structure of organic dyes and polymers plays a crucial role in their photophysical properties. The tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols synthesized in the first study have a structure that allows for intense fluorescence and a large Stokes shift when excited with UV light . The isoDPP units in the main chain of the polymers described in the second study contribute to the deep coloration of the polymers . The molecular weights of these polymers ranged between 3.5 and 22 kDa, indicating a significant degree of polymerization.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds and polymers are typically palladium-catalyzed polycondensation reactions. These reactions are essential for creating the conjugated systems that confer the desired photophysical properties. The introduction of different substituents and the formation of the main chain in the polymers are key steps in achieving the final properties of the materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds and polymers are directly influenced by their molecular structures. The tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols exhibit intense fluorescence, high absolute quantum yields, and a large Stokes shift, which are desirable features for organic dyes . The solubility of the polymers in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran is an important characteristic for processing and application purposes . The deep coloration of the polymers indicates strong light absorption, which is a valuable attribute for materials used in optical applications.

Scientific Research Applications

Synthesis and Structural Analysis

A key application of compounds similar to 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves their synthesis and structural analysis for applications in materials science and organic chemistry. For instance, the study by Huang et al. (2021) elaborated on the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of boric acid ester intermediates, showcasing their structural stability and physicochemical properties through spectroscopic methods and X-ray diffraction, highlighting the significance of such compounds in the development of new materials and chemical intermediates (Huang et al., 2021).

Molecular Structure and Reactivity

Sopková-de Oliveira Santos et al. (2003) investigated the molecular structure and reactivity of pyridin-2-ylboron derivatives, including structural comparisons and chemical reactivity insights, offering a foundation for utilizing these compounds in synthetic chemistry and materials science (Sopková-de Oliveira Santos et al., 2003).

Polymer Synthesis

The research by Welterlich et al. (2012) on the synthesis and characterization of deeply colored polymers containing pyrrolo[3,2-b]pyrrole units demonstrates the application of boron-containing compounds in the development of novel polymeric materials, highlighting their use in creating materials with specific optical properties (Welterlich et al., 2012).

Catalysis and Organic Synthesis

Research on the optimized scale-up of pyrazolo[1,5-a]pyridines via Suzuki coupling showcases the role of these boron-containing compounds in facilitating chemical reactions essential for the synthesis of medicinally important compounds, indicating their broad utility in organic synthesis and catalysis (Bethel et al., 2012).

Electrophilicity and Stability

The exploration of boron-based anion acceptors for organic liquid electrolyte-based batteries by Kucuk and Abe (2020) reveals the potential of boron-containing compounds in enhancing the performance of energy storage devices through their unique physicochemical properties and interaction with fluoride ions (Kucuk & Abe, 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that this compound can be used as a reagent to borylate arenes , which suggests that its targets could be arene compounds.

Mode of Action

The compound interacts with its targets (arenes) through a process known as borylation . This is a type of chemical reaction where a boron atom is added to an organic molecule.

Biochemical Pathways

Given its role in borylating arenes , it can be inferred that it may influence pathways involving arene compounds.

Result of Action

Its use as a reagent to borylate arenes suggests that it may facilitate the formation of new compounds through the addition of a boron atom to arene compounds.

properties

IUPAC Name |

2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-11(8-7-9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFPLUKZBSELRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590337 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

848243-25-4 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)